molecular formula C4H7N5O2 B8279624 methyl 2-amino-2-(1H-tetrazol-5-yl)acetate

methyl 2-amino-2-(1H-tetrazol-5-yl)acetate

Cat. No.: B8279624
M. Wt: 157.13 g/mol
InChI Key: VUFDGJPWIAPXFK-UHFFFAOYSA-N
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Description

Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1H-tetrazol-5-yl)acetate typically involves multi-step reactions. One common method includes the reaction of 5-aminotetrazole with methyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials used are readily available, and the process is designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino2-(1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism by which methyl 2-amino-2-(1H-tetrazol-5-yl)acetate exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amine functionalities, along with the tetrazole ring, make it a versatile compound for various applications .

Properties

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

methyl 2-amino-2-(2H-tetrazol-5-yl)acetate

InChI

InChI=1S/C4H7N5O2/c1-11-4(10)2(5)3-6-8-9-7-3/h2H,5H2,1H3,(H,6,7,8,9)

InChI Key

VUFDGJPWIAPXFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NNN=N1)N

Origin of Product

United States

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